molecular formula C9H14O B2419165 2-Acetylspiro[3.3]heptane CAS No. 1447733-26-7

2-Acetylspiro[3.3]heptane

Cat. No. B2419165
CAS RN: 1447733-26-7
M. Wt: 138.21
InChI Key: SUKOGCNYFGIBDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids was performed. Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . This methodology afforded the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes .


Molecular Structure Analysis

The molecular structure of 2-Acetylspiro[3.3]heptane consists of a spiro center composed of an alkane and a cyclopropane ring that share a single carbon atom.


Chemical Reactions Analysis

The interaction of this compound with dialkyl phosphites has been studied . The reaction of this compound with dialkyl phosphites was also reported .

Scientific Research Applications

Synthesis and Application in Catalysis

2-Acetylspiro[3.3]heptane and its derivatives have been widely studied in the context of organic synthesis and catalysis. Burkhard and Carreira (2008) outlined the synthesis of 2,6-diazaspiro[3.3]heptane, a structural surrogate of piperazine, and demonstrated its application in arene amination reactions, which is an essential process in the synthesis of complex organic compounds (Burkhard & Carreira, 2008).

Development of Novel Amino Acids

Radchenko, Grygorenko, and Komarov (2010) synthesized novel amino acids derived from 2-azaspiro[3.3]heptane, which are significant for use in chemistry, biochemistry, and drug design. The unique spirocyclic scaffold of these amino acids adds to the diversity of sterically constrained amino acids available for research and application (Radchenko, Grygorenko & Komarov, 2010).

Enhanced Solubility and Stability in Compound Synthesis

An improved synthesis of the bicyclic compound 2-oxa-6-azaspiro[3.3]heptane was reported by van der Haas et al. (2017). This method yielded a more stable and soluble product, enabling access to a wider range of reaction conditions with the spirobicyclic 2-oxa-6-azaspiro[3.3]heptane (van der Haas et al., 2017).

Lipophilicity in Medicinal Chemistry

Degorce, Bodnarchuk, and Scott (2019) conducted an analysis of azaspiro[3.3]heptanes used as replacements for morpholines, piperidines, and piperazines in medicinal chemistry. They found that introducing a spirocyclic center generally lowered the lipophilicity of molecules, which is a critical factor in drug design (Degorce, Bodnarchuk & Scott, 2019).

Coordination in Transition Metal Centers

Research by Petrukhina et al. (2005) explored the use of spirocyclic sulfur and selenium ligands, including variants of spiro[3.3]heptane, in the coordination of transition metal centers. Their study demonstrated the application of these compounds in building molecular structures and their potential use in material sciences (Petrukhina et al., 2005).

Mechanism of Action

Target of Action

The primary targets of 2-Acetylspiro[3It has been used in the synthesis of sterically constrained amino acids , suggesting that it may interact with biological targets associated with these molecules.

Mode of Action

The specific mode of action of 2-Acetylspiro[3It has been shown to react with dialkyl phosphites . This suggests that it may interact with its targets through chemical reactions, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

The exact biochemical pathways affected by 2-Acetylspiro[3Its use in the synthesis of sterically constrained amino acids suggests that it may influence pathways associated with these molecules, potentially affecting protein synthesis and function.

Result of Action

The molecular and cellular effects of 2-Acetylspiro[3Its use in the synthesis of sterically constrained amino acids suggests that it may influence the structure and function of proteins, potentially leading to changes in cellular processes.

Safety and Hazards

2-Acetylspiro[3.3]heptane is intended for research and development use by, or directly under the supervision of, a technically qualified individual .

Future Directions

Azaspiro[3.3]heptanes are valuable synthetic targets for drug discovery programs. The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle .

Biochemical Analysis

Biochemical Properties

. This suggests that it may interact with various enzymes, proteins, and other biomolecules in unique ways.

Molecular Mechanism

. This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

1-spiro[3.3]heptan-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7(10)8-5-9(6-8)3-2-4-9/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKOGCNYFGIBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2(C1)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1447733-26-7
Record name 1-{spiro[3.3]heptan-2-yl}ethan-1-one
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